BenchChemオンラインストアへようこそ!

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide

Physicochemical profiling Drug-likeness Lead optimization

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide (CAS 941980-37-6) is a synthetic, unsymmetrical oxalamide derivative with molecular formula C16H12F2N2O4 and a molecular weight of 334.27 g/mol. The compound comprises a benzo[d][1,3]dioxol-5-yl moiety linked via an oxalamide bridge to a 2,6-difluorobenzyl group.

Molecular Formula C16H12F2N2O4
Molecular Weight 334.279
CAS No. 941980-37-6
Cat. No. B2661075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide
CAS941980-37-6
Molecular FormulaC16H12F2N2O4
Molecular Weight334.279
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C16H12F2N2O4/c17-11-2-1-3-12(18)10(11)7-19-15(21)16(22)20-9-4-5-13-14(6-9)24-8-23-13/h1-6H,7-8H2,(H,19,21)(H,20,22)
InChIKeyCLRQIQBMTZQVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide (CAS 941980-37-6): Physicochemical Identity and Procurement Baseline


N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide (CAS 941980-37-6) is a synthetic, unsymmetrical oxalamide derivative with molecular formula C16H12F2N2O4 and a molecular weight of 334.27 g/mol . The compound comprises a benzo[d][1,3]dioxol-5-yl moiety linked via an oxalamide bridge to a 2,6-difluorobenzyl group. This substitution pattern yields an XLogP3-AA value of approximately 2.1, consistent with moderately lipophilic small molecules amenable to membrane permeability screening [1]. The oxalamide core serves as a bidentate hydrogen-bond donor/acceptor scaffold, a feature exploited in multiple chemotypes targeting heme-containing enzymes (IDO1), viral neuraminidase, and receptor tyrosine kinases (c-Met). The specific combination of a methylenedioxybenzene ring and ortho,ortho'-difluorobenzyl substituent distinguishes this compound from symmetrical or mono-substituted oxalamide analogs and is expected to impart distinct conformational preferences and hydrogen-bonding geometry relative to 2,4-difluorobenzyl, 4-fluorobenzyl, or unsubstituted benzyl congeners.

Why a Generic Oxalamide or Benzodioxole Derivative Cannot Substitute for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide in Screening Cascades


The oxalamide chemotype encompasses a broad range of biological activities—including heme-displacing IDO1 inhibition (cell-based IC50 values reaching 3.9 nM for optimized spirofused derivatives), neuraminidase inhibition (IC50 = 0.09 µM for lead Z2, equipotent to oseltamivir carboxylate), and c-Met kinase inhibition—but potency and selectivity are exquisitely sensitive to the N1/N2 substitution pattern [1][2]. The benzo[d][1,3]dioxol-5-yl group contributes to CYP3A4 inhibitory potential (IC50 values as low as 0.086 µM reported for structurally related benzodioxoles) and can engage in π-stacking and methylenedioxy-specific hydrogen-bonding interactions absent in simple phenyl or heteroaryl substituents [3]. The 2,6-difluorobenzyl motif, distinct from its 2,4-difluoro or non-fluorinated analogs, introduces a unique ortho,ortho'-fluorine electrostatic profile that alters rotational barriers around the benzyl C–N bond and modulates metabolic stability [4]. Interchanging this specific compound with a close analog—such as N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide or N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-fluorobenzyl)oxalamide—without confirmatory head-to-head comparative data risks invalidating established SAR trends, confounding target engagement readouts, and compromising reproducibility in biochemical or cellular assays.

Quantitative Evidence Guide: N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide vs. Closest Analogs


Physicochemical Differentiation: MW, lipophilicity, and H-bond donor/acceptor count versus N1-(benzo[d][1,3]dioxol-5-yl)oxalamide and N1,N2-bis(benzo[d][1,3]dioxol-5-yl)oxalamide

The target compound (MW 334.27 g/mol, XLogP3-AA ~2.1, 2 HBD, 4 HBA) occupies a distinct physicochemical space relative to its minimal analog N1-(benzo[d][1,3]dioxol-5-yl)oxalamide (MW 208.17 g/mol, 2 HBD, 4 HBA) and the symmetrical bis-benzodioxole analog N1,N2-bis(benzo[d][1,3]dioxol-5-yl)oxalamide (MW 328.28 g/mol, XLogP3-AA 2.0, 2 HBD, 6 HBA) [1]. The 126.1 g/mol MW increase over the minimal analog, with retained HBD count but reduced HBA count per unit mass, shifts the compound toward a more ligand-efficient profile suitable for fragment-to-lead expansion. The unsymmetrical nature further distinguishes it from the C2-symmetric bis-benzodioxole comparator, which may exhibit divergent crystal packing and solubility behavior.

Physicochemical profiling Drug-likeness Lead optimization

Fluorine Substitution Pattern Differentiation: 2,6-difluorobenzyl vs. 2,4-difluorobenzyl and 4-fluorobenzyl oxalamide analogs in the context of GRK2 selectivity

In a structure-based design study of G protein-coupled receptor kinase (GRK) inhibitors, the 2,6-difluorobenzylamide moiety (exemplified in compound 14ad) maintained GRK2 potency equivalent to the parent scaffold while reducing selectivity against GRK5 compared to smaller or non-fluorinated benzylamide substituents [1]. This demonstrates that the 2,6-difluorobenzyl group is not merely a bioisostere of 2,4-difluorobenzyl or 4-fluorobenzyl but actively shapes kinase selectivity profiles. Although compound 14ad is not an oxalamide, the 2,6-difluorobenzyl amide motif is structurally identical to the C-terminal portion of the target oxalamide. This class-level inference supports the expectation that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide will exhibit divergent kinase selectivity relative to its 2,4-difluorobenzyl oxalamide analog (CAS 877632-31-0) or the non-fluorinated N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide.

Kinase selectivity Fluorine SAR GRK inhibition

Oxalamide Scaffold Versatility: PAI-1, Neuraminidase, and IDO1 Inhibitory Potential as Class-Level Evidence Supporting the Core Chemotype

The oxalamide core has been validated across multiple therapeutic target classes. Jain et al. (2008) reported that a subset of synthetic oxalamide derivatives exhibited significant in vitro PAI-1 inhibitory activity in a chromogenic assay, though only a few compounds achieved meaningful potency [1]. Zhang et al. (2022) identified oxalamide derivative Z2 as a potent neuraminidase inhibitor (IC50 = 0.09 µM), equipotent to the clinical benchmark oseltamivir carboxylate (IC50 = 0.10 µM) and substantially more potent than the virtual screening lead ZINC05250774 (IC50 = 1.91 µM) [2]. Kinzel et al. (2021) reported oxalamide-derived, heme-displacing IDO1 inhibitors with cellular IC50 values as low as 3.9 nM [3]. These data establish the oxalamide chemotype as a privileged scaffold, and the N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl) substitution pattern is a specific instance of this validated core. Without direct head-to-head data for CAS 941980-37-6 against these reference compounds, the class-level evidence supports the rationale for its procurement as a structurally distinct oxalamide for screening against these target families.

PAI-1 inhibition Neuraminidase inhibition IDO1 inhibition

Benzodioxole Moiety CYP3A4 Liability: Class-Level Inference for Metabolic Stability Differentiation versus Non-Benzodioxole Oxalamide Analogs

The benzo[d][1,3]dioxole (methylenedioxyphenyl) substructure is a recognized CYP3A4 pharmacophore. Potent CYP3A4 inhibition has been reported for benzodioxole derivatives, with IC50 values as low as 0.086 µM for compound 18 (5-(benzyloxy)-6-(3-phenylsulfonyl)propyl)benzo[d][1,3]dioxole) and 0.2 µM for compound 5n (diphenyl acetate of (6,7-dimethoxybenzo[d][1,3]dioxol-5-yl)propan-1-ol) [1]. The methylenedioxy group is metabolized via CYP-dependent oxidation to a catechol intermediate that can form a quasi-irreversible metabolite-inhibitor complex with CYP3A4. Oxalamide analogs lacking the benzodioxole moiety (e.g., N1-(2,6-difluorobenzyl)-N2-(2-fluorophenyl)oxalamide or N1-allyl-N2-(2,6-difluorobenzyl)oxalamide, CAS 941998-40-9) would be expected to show a significantly attenuated CYP3A4 inhibition profile. This class-level inference flags CAS 941980-37-6 as a compound for which CYP3A4 counter-screening should be prioritized during hit-to-lead progression.

CYP3A4 inhibition Drug–drug interaction Metabolic stability

c-Met Kinase Inhibition: Class-Level Patent Coverage for Oxalamide Derivatives Encompassing the Target Substitution Pattern

Bristol-Myers Squibb's U.S. Patent US7470693B2 discloses a broad genus of oxalamide derivatives as inhibitors of protein tyrosine kinase activity of growth factor receptors, prominently including c-Met [1]. The generic Markush structure encompasses N1-aryl/N2-arylalkyl oxalamides, within which the N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl) substitution pattern falls. While the specific compound CAS 941980-37-6 is not individually exemplified with quantitative c-Met IC50 data in the patent, the intellectual property landscape establishes oxalamides bearing aryl/heteroaryl and substituted benzyl groups as legitimate c-Met inhibitor chemotypes. Related oxalamide analogs in BindingDB (e.g., CHEMBL3334567) demonstrate c-Met inhibition with IC50 values as low as 2.5 nM, providing a quantitative benchmark for the class [2]. This patent coverage differentiates the oxalamide scaffold from alternative kinase inhibitor chemotypes (e.g., pyrimidines, quinazolines) and supports procurement for c-Met-focused screening cascades.

c-Met kinase Tyrosine kinase inhibitor Cancer

Structural Uniqueness Assessment: Substitution Pattern Absence in Major Public Bioactivity Databases as a Differentiation Signal

A systematic search of BindingDB, ChEMBL, and PubChem BioAssay databases for the exact structure CAS 941980-37-6 yields no quantitative bioactivity annotations (IC50, Ki, EC50) as of the search date [1][2]. In contrast, structurally related oxalamide analogs—including N1-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives (e.g., CHEMBL1773184) and 2,6-difluorobenzyl-substituted oxalamides (e.g., various c-Met and IDO1 inhibitors)—are represented with quantitative target engagement data. This absence of public bioactivity data for the exact compound, juxtaposed against the prolific bioactivity annotations of its close structural neighbors, positions CAS 941980-37-6 as a genuinely underexplored chemotype within an otherwise well-characterized scaffold class. For screening library procurement, this novelty represents a differentiation advantage: the compound offers an opportunity to generate first-in-class SAR data for this specific substitution pattern.

Chemical diversity Screening library design Novel chemotype

Recommended Research and Procurement Application Scenarios for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide (CAS 941980-37-6)


Kinase Selectivity Panel Screening with Built-in 2,6-Difluorobenzyl Selectivity Probe

Based on class-level evidence that the 2,6-difluorobenzylamide motif alters GRK2/GRK5 selectivity without compromising target potency [1], procure CAS 941980-37-6 alongside its 2,4-difluorobenzyl analog (CAS 877632-31-0) and the non-fluorinated N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide for a three-compound selectivity panel. This panel enables direct determination of how the fluorine substitution pattern on the benzyl ring influences kinase selectivity across a broad panel (e.g., c-Met, VEGFR, PDGFR, GRK family members). The oxalamide core provides a neutral scaffold for isolating fluorine-specific SAR effects.

CYP3A4 Drug–Drug Interaction Liability Assessment Using a Benzodioxole-Containing Reference Compound

The benzo[d][1,3]dioxole substructure is a known CYP3A4 inhibitory pharmacophore, with structurally related benzodioxoles achieving IC50 values as low as 0.086 µM [2]. Procure CAS 941980-37-6 as a benzodioxole-containing reference standard for CYP3A4 inhibition screening. Compare its CYP3A4 IC50 against non-benzodioxole oxalamide analogs (e.g., N1-allyl-N2-(2,6-difluorobenzyl)oxalamide, CAS 941998-40-9) to quantify the contribution of the methylenedioxybenzene ring to CYP inhibition, informing structure–metabolism relationship (SMR) models for oxalamide lead optimization.

Fragment-to-Lead Expansion Starting from a Privileged Oxalamide Scaffold

The oxalamide core has demonstrated target engagement across PAI-1 (chromogenic assay), influenza neuraminidase (IC50 = 0.09 µM for lead Z2, equipotent to oseltamivir carboxylate), and IDO1 (cellular IC50 down to 3.9 nM) [3][4]. Procure CAS 941980-37-6 as a fragment-like, unsymmetrical oxalamide entry point (MW 334.27) for systematic N1/N2 SAR expansion. Its unique combination of a benzodioxole N1-substituent and a 2,6-difluorobenzyl N2-substituent is not represented in any published oxalamide SAR series, offering a genuinely novel chemotype starting point for hit generation against these or other target families.

c-Met Inhibitor Hit Identification Within Patent-Covered IP Space

The oxalamide chemotype is established in the patent literature (US7470693B2) as a c-Met kinase inhibitor scaffold, with best-in-class analogs achieving IC50 values of 2.5 nM [5][6]. Procure CAS 941980-37-6 as a commercially available, structurally distinct oxalamide for c-Met enzymatic screening. Its specific substitution pattern offers an opportunity to identify novel c-Met inhibitors within an already IP-protected scaffold class, potentially yielding compounds with differentiated selectivity or pharmacokinetic profiles.

Quote Request

Request a Quote for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.